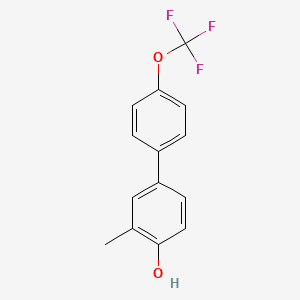

2-Methyl-4-(4-Trifluormethoxyphenyl)phenol

Übersicht

Beschreibung

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group is a significant pharmacophore in medicinal chemistry. Compounds containing this group often exhibit enhanced biological activity and metabolic stability.

Key Applications:

- Antimicrobial Agents: Compounds similar to 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol have shown activity against various bacterial strains. Research indicates that the presence of the trifluoromethyl group can enhance lipophilicity, improving membrane permeability and bioactivity .

- Anti-inflammatory Drugs: The compound's structure allows it to interact with specific biological targets involved in inflammatory pathways. Studies have demonstrated that related phenolic compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Case Study:

A study published in MDPI reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting their efficacy and safety profiles. This underscores the potential of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol as a lead compound for developing new therapeutics .

Agrochemical Applications

In agrochemistry, phenolic compounds are widely used as herbicides and fungicides due to their ability to disrupt plant growth and fungal reproduction.

Key Applications:

- Herbicides: The compound can be formulated into herbicides that target specific weed species while minimizing harm to crops. Its efficacy is attributed to its ability to interfere with plant hormonal systems .

- Fungicides: Similar compounds have been utilized in developing fungicides that prevent fungal infections in crops, contributing to higher yields and reduced losses .

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application | Efficacy |

|---|---|---|---|

| Compound A | Trifluoromethyl Phenol | Weed Control | High |

| Compound B | 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol | Fungal Control | Moderate |

Material Science Applications

The unique properties of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol extend into material science, particularly in the development of polymers and coatings.

Key Applications:

- Polymer Additives: The compound can be used as an additive to enhance the thermal stability and chemical resistance of polymers. Its incorporation into polymer matrices has been shown to improve performance under harsh conditions .

- Coatings: Due to its hydrophobic nature, it is suitable for formulating protective coatings that resist moisture and chemical exposure, making it valuable in industrial applications .

Case Study:

Research published on polymer composites revealed that incorporating trifluoromethyl-substituted phenols resulted in materials with superior mechanical properties and thermal stability compared to conventional additives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Aryl halide: 4-bromo-2-methylphenol

Organoboron compound: 4-trifluoromethoxyphenylboronic acid

Catalyst: Palladium(II) acetate

Base: Potassium carbonate

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The trifluoromethoxy group can be reduced under specific conditions.

Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

Oxidation: Formation of 2-methyl-4-(4-trifluoromethoxyphenyl)benzaldehyde.

Reduction: Formation of 2-methyl-4-(4-trifluoromethoxyphenyl)phenol derivatives with reduced trifluoromethoxy group.

Substitution: Formation of halogenated derivatives of 2-methyl-4-(4-trifluoromethoxyphenyl)phenol.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Trifluoromethylphenol: Similar structure but lacks the methyl group.

2-Methyl-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Methoxy-2-methylphenol: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and binding interactions.

Biologische Aktivität

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, an organic compound with the molecular formula C15H13F3O2, has garnered attention in medicinal chemistry due to its unique structural features, including a hydroxyl group and a trifluoromethoxy substituent. These characteristics contribute to its diverse biological activities, particularly in anticancer and anti-inflammatory domains.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. The presence of both hydroxyl and trifluoromethoxy groups enhances its reactivity and interaction with various biological targets. Its molecular weight is approximately 292.26 g/mol, allowing for significant interactions at the cellular level.

| Property | Value |

|---|---|

| Molecular Formula | C15H13F3O2 |

| Molecular Weight | 292.26 g/mol |

| Key Functional Groups | Hydroxyl (-OH), Trifluoromethoxy (-OCF3) |

Anticancer Activity

Research indicates that 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol exhibits cytotoxic effects on various cancer cell lines. A study highlighted its potential in inhibiting cell proliferation in breast cancer models, suggesting that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests a mechanism where 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol modulates inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

- Research Findings : Western blot analyses confirmed decreased protein levels of iNOS and COX-2 in treated cells, supporting the anti-inflammatory potential of this compound.

The biological activities of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol can be attributed to its ability to interact with specific molecular targets:

- Reactive Oxygen Species (ROS) : The compound may increase ROS levels, leading to oxidative stress that triggers apoptosis in cancer cells.

- Enzyme Inhibition : It appears to inhibit key enzymes involved in inflammatory responses, such as iNOS and COX-2, thereby reducing inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethoxyphenol | Contains trifluoromethoxy group | Lacks additional methyl substitution on phenolic ring |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Hydroxyl and aldehyde group | Different functional group leading to distinct reactivity |

| 3-Methyl-4-(trifluoromethoxy)aniline | Aniline derivative | Amino group introduces different properties |

The unique combination of functional groups in 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSUPPBWSBMGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684013 | |

| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261464-05-4 | |

| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.